molecular formula C4H9NO3 B555999 2-Methylserine CAS No. 5424-29-3

2-Methylserine

Cat. No.: B555999
CAS No.: 5424-29-3
M. Wt: 119.12 g/mol
InChI Key: CDUUKBXTEOFITR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Methylserine can be achieved through several synthetic routes. One method involves the reaction of Cbz-chirality alanine with benzaldehyde dimethyl acetal under the action of thionyl chloride and zinc chloride. The intermediate product is then reacted with chloromethyl benzyl oxide in the presence of an alkaline reagent, followed by lithium hydroxide treatment and finally catalytic hydrogenolysis using palladium on carbon to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis techniques. For instance, the preparation of N,O-protected-(S)-2-Methylserine on a multi-kilogram scale involves the use of tert-butoxycarbonyl protection and subsequent reactions to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Methylserine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidation reactions typically involve reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding keto acids, while reduction may yield amino alcohols .

Scientific Research Applications

2-Methylserine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Serine: The parent compound, differing only by the absence of the methyl group at the second carbon position.

    Threonine: Another hydroxy-amino acid with a similar structure but with an additional methyl group on the side chain.

    Alanine: A simpler amino acid with a methyl group but lacking the hydroxyl group present in 2-Methylserine.

Uniqueness: this compound’s unique structural feature, the methyl group at the second carbon, imparts distinct chemical and biological properties compared to its analogs. This substitution affects its reactivity and interaction with enzymes, making it a valuable compound for specific research applications .

Properties

IUPAC Name

2-amino-3-hydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUUKBXTEOFITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001346506
Record name alpha-Methyl-DL-serine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5424-29-3, 3398-40-1
Record name 2-Methylserine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5424-29-3
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Record name DL-2-Methylserine
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Record name NSC163492
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Record name DL-2-Methylserine
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Record name DL-2-Methylserine
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Record name alpha-Methyl-DL-serine
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Record name 2-methyl-DL-serine
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Record name DL-2-METHYLSERINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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